methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Overview
Description
Methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate is an organic compound notable for its complex structure, combining various functional groups like the nitro group, ester group, and thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Begin with 3-nitrobenzoic acid, ethyl 2-bromoacetate, and 5-(2-ethoxyethyl)-1,3,4-thiadiazole.
Step 1: : Convert 3-nitrobenzoic acid to its methyl ester derivative using methanol and a catalytic amount of sulfuric acid under reflux conditions.
Step 2: : Prepare 5-(2-ethoxyethyl)-1,3,4-thiadiazole through the cyclization of thiosemicarbazide with 2-ethoxyethanol under acidic conditions.
Step 3: : Couple the methyl 3-nitrobenzoate with the prepared thiadiazole derivative via nucleophilic substitution using sodium hydride as a base in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production may scale up the above synthetic route with optimizations for yield, cost-efficiency, and safety. This typically involves continuous flow reactors to ensure steady production while minimizing potential hazards associated with large-scale chemical reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential oxidation of the thiadiazole ring or the ethoxyethyl side chain.
Reduction: : The nitro group can be selectively reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: : The ester group is susceptible to nucleophilic substitution reactions, potentially transforming into various derivatives.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Iron filings with hydrochloric acid, catalytic hydrogenation over palladium.
Substitution: : Nucleophiles like amines, alcohols, or thiols in appropriate solvents.
Major Products
Reduction: : The primary amine derivative.
Substitution: : New esters or amides based on the nucleophile used.
Scientific Research Applications
This compound's unique structure allows for diverse applications in various scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic properties, possibly in drug development.
Industry: : Application in creating specialized materials with unique properties due to its functional groups.
Mechanism of Action
Effects and Molecular Targets
The compound's effects largely depend on its interaction with specific molecular targets. For instance, the nitro group might participate in electron transfer reactions, while the thiadiazole ring could interact with metal ions or biological receptors.
Pathways Involved
Molecular pathways involving this compound might include redox reactions or binding interactions with enzymes or receptor proteins, modulating their activity or signaling processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Ethyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-4-nitrobenzoate
Properties
IUPAC Name |
methyl 3-[[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-3-25-5-4-12-17-18-15(26-12)16-13(20)9-6-10(14(21)24-2)8-11(7-9)19(22)23/h6-8H,3-5H2,1-2H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQVBMVFLRHOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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